Calcitonin eel

Description

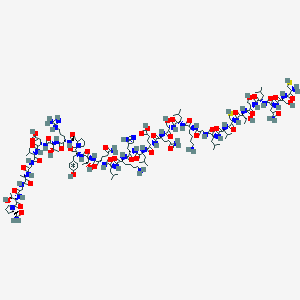

This peptide, characterized by its 34-amino-acid sequence, features two cysteine residues (Cys¹ and Cys⁷) likely forming a disulfide bridge, a structural motif common in bioactive peptides for stability and receptor binding . Proline residues (Pro²⁵, Pro³¹) may introduce structural rigidity, while the C-terminal amidation (-NH2) enhances metabolic stability .

Properties

CAS No. |

57014-02-5 |

|---|---|

Molecular Formula |

C146H243N43O47S2 |

Molecular Weight |

3416.9 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S,3R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C146H243N43O47S2/c1-66(2)47-88(175-140(231)112(72(13)14)184-137(228)100(64-238)181-143(234)115(76(18)195)187-136(227)99(62-192)180-130(221)92(51-70(9)10)172-132(223)94(54-105(152)200)174-135(226)97(60-190)178-119(210)81(149)63-237)120(211)159-58-107(202)163-82(27-20-22-42-147)121(212)169-91(50-69(7)8)129(220)179-98(61-191)134(225)167-85(36-39-103(150)198)123(214)165-87(38-41-109(204)205)124(215)171-90(49-68(5)6)128(219)173-93(53-79-56-156-65-161-79)131(222)164-83(28-21-23-43-148)122(213)170-89(48-67(3)4)127(218)166-86(37-40-104(151)199)126(217)186-114(75(17)194)142(233)177-96(52-78-32-34-80(197)35-33-78)144(235)189-46-26-31-102(189)138(229)168-84(29-24-44-157-146(154)155)125(216)185-113(74(16)193)141(232)176-95(55-110(206)207)133(224)183-111(71(11)12)139(230)160-57-106(201)162-73(15)118(209)158-59-108(203)182-116(77(19)196)145(236)188-45-25-30-101(188)117(153)208/h32-35,56,65-77,81-102,111-116,190-197,237-238H,20-31,36-55,57-64,147-149H2,1-19H3,(H2,150,198)(H2,151,199)(H2,152,200)(H2,153,208)(H,156,161)(H,158,209)(H,159,211)(H,160,230)(H,162,201)(H,163,202)(H,164,222)(H,165,214)(H,166,218)(H,167,225)(H,168,229)(H,169,212)(H,170,213)(H,171,215)(H,172,223)(H,173,219)(H,174,226)(H,175,231)(H,176,232)(H,177,233)(H,178,210)(H,179,220)(H,180,221)(H,181,234)(H,182,203)(H,183,224)(H,184,228)(H,185,216)(H,186,217)(H,187,227)(H,204,205)(H,206,207)(H4,154,155,157)/t73-,74+,75+,76+,77+,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,111-,112-,113-,114-,115-,116-/m0/s1 |

InChI Key |

VSHJAJRPRRNBEK-LMVCGNDWSA-N |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CO)CC(C)C)CC(=O)N)CO)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N5CCC[C@H]5C(=O)N)O |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)N)CO)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC2=CNC=N2)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NC(C(C)O)C(=O)N5CCCC5C(=O)N)C(C)O)CO |

sequence |

One Letter Code: CSNLSTCVLGKLSQELHKLQTYPRTDVGAGTP-NH2 (Disulfide bridge: Cys1-Cys7) |

Synonyms |

Thyrocalcitonin eel |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of calcitonin involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin, followed by the stepwise addition of protected amino acids. After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final peptide .

Industrial Production Methods: Industrial production of calcitonin typically involves recombinant DNA technology. The gene encoding calcitonin is inserted into a suitable expression system, such as Escherichia coli or yeast, which then produces the peptide. The peptide is subsequently purified using chromatographic techniques to achieve the desired purity and potency .

Chemical Reactions Analysis

Types of Reactions: Calcitonin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can affect the stability and activity of the peptide.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize methionine residues in calcitonin.

Reduction: Reducing agents such as dithiothreitol (DTT) can be used to reduce disulfide bonds in the peptide.

Substitution: Amino acid residues in calcitonin can be substituted using site-directed mutagenesis to study the structure-activity relationship.

Major Products: The major products formed from these reactions include oxidized, reduced, and substituted forms of calcitonin, each with varying degrees of biological activity .

Scientific Research Applications

Medical Applications

Osteoporosis Treatment

- Salmon calcitonin is primarily used in the treatment of osteoporosis, particularly in postmenopausal women. It helps reduce bone resorption and increases bone density, thereby lowering the risk of fractures . Clinical studies have shown that patients receiving calcitonin therapy exhibit significant improvements in bone mineral density compared to those not receiving treatment.

Pain Management

- The peptide has also been explored for its analgesic properties. Research indicates that calcitonin can alleviate pain associated with osteoporotic fractures and other bone-related conditions by acting on specific receptors in the nervous system .

Hypercalcemia Management

- Calcitonin is utilized to manage hypercalcemia (high calcium levels in the blood), particularly in malignancies that cause increased calcium release from bones. It works by inhibiting osteoclast activity, which is responsible for bone resorption .

Pharmacological Insights

Mechanism of Action

- Salmon calcitonin binds to calcitonin receptors on osteoclasts, inhibiting their activity and reducing bone resorption. This action leads to a decrease in serum calcium levels and promotes bone formation over resorption .

Formulation and Administration

- The peptide is typically administered via subcutaneous or intranasal routes. Intranasal formulations have gained popularity due to their ease of use and effectiveness in delivering the drug without the need for injections .

Research Findings

Clinical Trials

- Numerous clinical trials have validated the efficacy of salmon calcitonin in osteoporosis management. For instance, a randomized controlled trial demonstrated that patients treated with calcitonin experienced a 30% reduction in vertebral fractures over three years compared to placebo groups .

Comparative Studies

- Comparative studies between salmon calcitonin and bisphosphonates (another class of osteoporosis medications) suggest that while both are effective, calcitonin may be preferable for patients who cannot tolerate bisphosphonates due to gastrointestinal side effects .

Summary of Key Data

| Application | Mechanism | Clinical Evidence |

|---|---|---|

| Osteoporosis Treatment | Inhibits osteoclast activity | Reduces fracture risk; increases bone density |

| Pain Management | Analgesic properties through receptor action | Alleviates pain from osteoporotic fractures |

| Hypercalcemia Management | Decreases serum calcium levels | Effective in malignancy-related hypercalcemia |

Mechanism of Action

Calcitonin exerts its effects by binding to the calcitonin receptor, which is primarily found on osteoclasts. This binding inhibits osteoclast activity, leading to decreased bone resorption and increased bone density. The receptor activation also enhances the production of vitamin D-producing enzymes, leading to greater calcium retention . The molecular pathways involved include the cyclic adenosine monophosphate (cAMP) pathway and the phosphoinositide 3-kinase (PI3K) pathway .

Comparison with Similar Compounds

Research Findings and Data

Stability and Bioactivity

- Disulfide Bonds : The target peptide’s Cys¹-Cys⁷ bridge likely enhances resistance to proteolysis, similar to ’s therapeutic peptide .

- Charge Distribution : Its net charge (+2 at physiological pH, inferred from Lys/Arg vs. Asp/Glu) aligns with cell-penetrating peptides, contrasting with the neutral MMP substrate () .

Computational Predictions

- Chemical Similarity : Using PubChem/KEGG metrics (), the target peptide clusters with glycine/proline-rich sequences (e.g., collagen fragments) rather than small-molecule inhibitors .

- Subgraph Matching : Graph-based comparison () reveals partial overlap with α2AP in Leu/Ser/Thr motifs but diverges in cysteine placement .

Biological Activity

H-Cys-Ser-Asn-Leu-Ser-Thr-Cys-Val-Leu-Gly-Lys-Leu-Ser-Gln-Glu-Leu-His-Lys-Leu-Gln-Thr-Tyr-Pro-Arg-Thr-Asp-Val-Gly-Ala-Gly-Thr-Pro-NH2 is a peptide with significant biological activity. This compound, characterized by its complex sequence of amino acids, has garnered attention in various fields of biomedical research due to its potential therapeutic applications. This article explores the biological activity of this peptide, including its mechanisms, effects, and relevant case studies.

Molecular Characteristics

- Molecular Formula: C₁₈H₃₄N₆O₆S₂

- Molecular Weight: 3414.94 g/mol

- CAS Number: 16132307

The peptide contains several functional groups that contribute to its biological activity, including disulfide bonds between cysteine residues, which are crucial for maintaining structural integrity and functionality.

Table 1: Amino Acid Composition

| Amino Acid | Abbreviation | Count |

|---|---|---|

| Cysteine | Cys | 2 |

| Serine | Ser | 3 |

| Asparagine | Asn | 1 |

| Leucine | Leu | 6 |

| Threonine | Thr | 3 |

| Valine | Val | 2 |

| Glycine | Gly | 3 |

| Lysine | Lys | 4 |

| Glutamine | Gln | 2 |

| Glutamic Acid | Glu | 1 |

| Histidine | His | 1 |

| Tyrosine | Tyr | 1 |

| Proline | Pro | 2 |

| Arginine | Arg | 1 |

| Aspartic Acid | Asp | 1 |

| Alanine | Ala | 1 |

The biological activities of H-Cys-Ser-Asn-Leu-Ser-Thr-Cys-Val-Leu-Gly-Lys-Leu-Ser-Gln-Glu-Leu-His-Lys-Leu-Gln-Thr-Tyr-Pro-Arg-Thr-Asp-Val-Gly-Ala-Gly-Thr-Pro-NH2 can be attributed to several mechanisms:

- Antioxidant Activity : The presence of cysteine residues enables the peptide to scavenge free radicals, reducing oxidative stress in cells.

- Antimicrobial Properties : Studies have shown that peptides with similar structures exhibit antimicrobial effects against various pathogens, suggesting potential applications in infection control.

- ACE Inhibition : Some amino acids within the peptide may contribute to angiotensin-converting enzyme (ACE) inhibition, which is beneficial in managing hypertension .

Study on Antihypertensive Effects

A recent study evaluated the antihypertensive properties of marine-derived peptides, highlighting that sequences similar to H-Cys-Ser-Asn-Leu-Ser-Thr-Cys-Val-Leu-Gly-Lys-Leu-Ser-Gln-Glu-Leu-His-Lys-Leu-Gln-Thr-Tyr-Pro-Arg-Thr-Asp-Val-Gly-Ala-Gly-Thr-Pro-NH2 showed significant ACE inhibitory activity. The study concluded that the structure and composition of peptides play a crucial role in their efficacy against hypertension .

Antioxidant Activity Assessment

Research conducted on various peptides demonstrated that those with multiple cysteine residues exhibited enhanced antioxidant capabilities. The study indicated that the disulfide bonds formed by cysteine residues are pivotal for the antioxidant activity of the peptide .

Antimicrobial Testing

In vitro studies have shown that peptides with similar sequences possess antimicrobial properties against Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.